H-DL-Orn(Z)-OH

Description

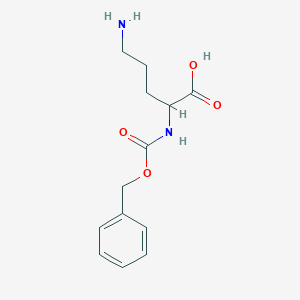

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGRWJVRLNJIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Applications of H-DL-Orn(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of H-DL-Orn(Z)-OH, also known as N-δ-benzyloxycarbonyl-DL-ornithine. This compound serves as a crucial building block in synthetic peptide chemistry.

Core Chemical Properties

This compound is a synthetic derivative of the non-proteinogenic amino acid DL-ornithine. The key feature of this molecule is the benzyloxycarbonyl (Z) protecting group attached to the delta (δ) amino group of the ornithine side chain. This protection is instrumental in preventing unwanted side reactions during peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 70671-51-1 | [1][2] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| Melting Point | 256 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Predicted Boiling Point | 492.2 ± 45.0 °C | [1] |

| Predicted Density | 1.234 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 2.51 ± 0.24 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective protection of the δ-amino group of DL-ornithine. A common method for this transformation is the Schotten-Baumann reaction.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol is a generalized procedure based on the Schotten-Baumann reaction for the N-protection of amino acids.

Materials:

-

DL-Ornithine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane (or another suitable organic solvent)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Ice bath

Procedure:

-

Dissolution: Dissolve DL-ornithine hydrochloride in a solution of aqueous sodium hydroxide at 0-5 °C in an ice bath.

-

Protection Reaction: While maintaining the cold temperature and vigorously stirring, slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) to neutralize the HCl generated.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at a low temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-protected amino acid.

-

Isolation: The crude this compound is collected by vacuum filtration and washed with cold water.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a standard method for this purpose.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

-

Precipitation: Slowly add a "poor" solvent (e.g., water) until the solution becomes cloudy.

-

Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Analytical Characterization

Detailed analytical data for this compound is not extensively available in the public domain. The following sections provide a theoretical interpretation of the expected spectroscopic data based on the known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy (Theoretical Interpretation):

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group in the benzyloxycarbonyl protector.

-

Benzyl Protons: A singlet around 5.1 ppm for the two protons of the CH₂ group adjacent to the phenyl ring.

-

α-Proton: A multiplet for the proton on the α-carbon of the ornithine backbone.

-

Side Chain Protons: Complex multiplets for the protons on the β, γ, and δ carbons of the ornithine side chain.

-

Amine and Carboxylic Acid Protons: Broad singlets for the protons of the α-amino group, the δ-amido group, and the carboxylic acid, which may be exchangeable with D₂O.

13C NMR Spectroscopy (Theoretical Interpretation):

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbons: Signals for the carboxylic acid carbonyl and the urethane carbonyl of the Z-group are expected in the downfield region (around 170-180 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (around 127-137 ppm) for the carbons of the phenyl ring.

-

Benzyl Carbon: A signal for the CH₂ carbon of the benzyl group.

-

Ornithine Carbons: Distinct signals for the α, β, γ, and δ carbons of the ornithine moiety.

Mass Spectrometry (MS)

Theoretical Fragmentation Pattern:

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzyloxycarbonyl-protected amines include the loss of the benzyl group or the entire Z-group. Fragmentation of the ornithine side chain is also anticipated.

Role in Peptide Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis. The Z-group on the δ-amino function prevents this nucleophilic site from participating in peptide bond formation, thus directing the coupling to the α-amino group.

Signaling Pathways in Peptide Synthesis

This compound itself is not directly involved in biological signaling pathways. Its significance lies in its role as a precursor for the synthesis of peptides, which can have a wide range of biological activities. The general logic of solid-phase peptide synthesis (SPPS), where this compound is utilized, is depicted below.

The benzyloxycarbonyl (Z) group is a robust protecting group that is stable to the conditions used for the removal of other protecting groups like Boc and Fmoc. It is typically cleaved under harsher conditions, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation, which are often employed at the final stages of peptide synthesis.

Conclusion

This compound is a valuable synthetic intermediate for the incorporation of DL-ornithine into peptide chains. Its well-defined chemical properties and the protective nature of the Z-group allow for controlled and specific peptide bond formation. This technical guide provides researchers and developers with the foundational knowledge of its properties, synthesis, and application in the field of peptide chemistry.

References

An In-depth Technical Guide to H-DL-Orn(Z)-OH (CAS: 70671-51-1)

This technical guide provides a comprehensive overview of H-DL-Orn(Z)-OH, also known as N-delta-benzyloxycarbonyl-DL-ornithine, for researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis and purification methods, analytical techniques, and potential biological relevance, with a focus on its application in peptide synthesis and drug discovery.

Physicochemical Properties

This compound is a protected amino acid derivative of ornithine. The benzyloxycarbonyl (Z) group on the delta-amino group prevents unwanted side reactions during peptide synthesis. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 70671-51-1 | [1][2] |

| Molecular Formula | C13H18N2O4 | [2][3][4] |

| Molecular Weight | 266.29 g/mol | [2][4][5] |

| Melting Point | 256 °C | [6] |

| Boiling Point (Predicted) | 492.2 ± 45.0 °C | [4][6] |

| Density (Predicted) | 1.234 ± 0.06 g/cm3 | [4][6] |

| pKa (Predicted) | 2.51 ± 0.24 | [4][6] |

| Appearance | White to off-white solid/powder | [7] |

| Solubility | Sparingly soluble in acidic alcohol, slightly soluble in aqueous acid | [8] |

Synthesis and Purification

The synthesis of N-delta-benzyloxycarbonyl-DL-ornithine can be achieved through a modified Schotten-Baumann reaction, starting from DL-ornithine hydrochloride. The following protocol is adapted from the synthesis of the L-enantiomer.

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-Ornithine hydrochloride

-

Copper(II) sulfate pentahydrate

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Benzyl chloroformate (Cbz-Cl)

-

Disodium ethylenediaminetetraacetic acid (EDTA)

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., diethyl ether)

-

Deionized water

Procedure:

-

Copper Complex Formation: Dissolve DL-ornithine hydrochloride in an aqueous solution of sodium hydroxide. Add a solution of copper(II) sulfate and stir the mixture. This forms the copper complex of DL-ornithine, protecting the α-amino and carboxyl groups.

-

Protection of the δ-Amino Group: To the suspension of the copper complex, add anhydrous potassium carbonate followed by the dropwise addition of benzyl chloroformate at a controlled temperature (e.g., 0-5 °C) with vigorous stirring. Allow the reaction to proceed overnight at room temperature.

-

Decomposition of the Copper Complex: After the reaction is complete, filter the solid and wash it. Treat the solid with a heated solution of disodium EDTA to decompose the copper complex and release the Z-protected ornithine.

-

Isolation and Purification: Cool the mixture and filter to remove the copper-EDTA complex. Acidify the filtrate with hydrochloric acid to precipitate the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures).

Synthesis and Purification Workflow

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of protected amino acids like this compound.

HPLC Analysis

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs, typically around 254 nm.

For quantitative analysis, pre-column derivatization with a fluorescent tag, such as o-phthaldialdehyde (OPA), can be used, with fluorescence detection providing high sensitivity.

Biological Context and Potential Applications

While specific biological activity data for this compound is limited, its core structure, ornithine, is a key intermediate in several metabolic pathways.

Role in Peptide Synthesis and Drug Discovery

As a protected amino acid, this compound is primarily used as a building block in peptide synthesis. The benzyloxycarbonyl (Z) protecting group on the side chain is stable under many conditions used for peptide coupling and can be removed by catalytic hydrogenation. This allows for the site-specific incorporation of ornithine into peptide chains, which can be useful for:

-

Introducing a positive charge: The free delta-amino group of ornithine is protonated at physiological pH.

-

Further modification: The delta-amino group can be a site for conjugation to other molecules, such as linkers, labels, or cytotoxic drugs in targeted drug delivery systems.

-

Creating peptidomimetics: The incorporation of non-proteinogenic amino acids like ornithine can lead to peptides with improved stability and altered pharmacological properties.

L-Ornithine Activated Ca2+ Signaling Pathway

Recent studies have shown that L-ornithine can activate the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR), in human kidney proximal tubular cells. This activation triggers a downstream signaling cascade that has a protective effect against oxidative stress. Although this pathway has been elucidated for L-ornithine, it provides a valuable biological context for ornithine derivatives.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound are not widely available in the public domain. For structural confirmation, it is recommended to acquire this data upon synthesis or purchase.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the protons of the ornithine backbone, the benzylic protons of the Z group, and the aromatic protons of the phenyl ring.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the ornithine side chain, the benzylic carbon, and the aromatic carbons.

-

FT-IR: Characteristic absorption bands for the N-H, C-H, C=O (carbamate and carboxylic acid), and aromatic C=C bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 266.29 g/mol .

Safety and Handling

This compound should be handled by qualified professionals in a laboratory setting. The following table summarizes general safety and handling information.

| Aspect | Recommendation |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. |

| Handling | Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. |

| Storage | Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. |

| First Aid (Skin) | Wash off with soap and plenty of water. |

| First Aid (Inhalation) | Move to fresh air. |

| First Aid (Ingestion) | Rinse mouth with water. |

Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety information before handling this chemical.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Ornithine Assay Kit (Fluorometric) (ab252903) | Abcam [abcam.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. This compound | 70671-51-1 [chemicalbook.com]

- 5. H-Orn(Z)-OH | C13H18N2O4 | CID 7009570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nalpha-(tert-Butoxycarbonyl)-Ndelta-benzyloxycarbonyl-L-ornithine | 2480-93-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]

A Comprehensive Technical Guide to N-δ-Carbobenzoxy-DL-ornithine and Its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature and synonyms for N-δ-carbobenzoxy-DL-ornithine, a protected amino acid derivative crucial in peptide synthesis and other areas of chemical and pharmaceutical research. While the DL-racemic mixture is specified, it is important to note that the L-isomer is more commonly encountered and documented in scientific literature and commercial inventories. This guide will therefore provide a thorough account of the synonyms for the L-isomer, alongside information for the D and DL forms to ensure clarity and comprehensiveness for the research community.

Understanding the Nomenclature

The name N-δ-carbobenzoxy-DL-ornithine describes a molecule of ornithine with a carbobenzoxy protecting group attached to the delta (δ) amino group of its side chain. Ornithine is an α-amino acid with two amino groups: one at the α-carbon and one at the δ-carbon of its side chain. The "DL" designation indicates a racemic mixture of both the D and L enantiomers.

The carbobenzoxy group, commonly abbreviated as Cbz or Z , is a benzyl ester of a carbamate. It is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.

Synonyms and Chemical Identifiers

For clarity and ease of reference, the following tables summarize the various synonyms and identifiers for the L, D, and DL forms of N-δ-carbobenzoxy-ornithine. The majority of commercially available and literature-referenced compounds refer to the L-isomer.

N-δ-Carbobenzoxy-L-ornithine

The L-isomer is the most frequently used and documented form of this compound.

| Synonym | Abbreviation/Code | CAS Number |

| N-delta-Carbobenzoxy-L-ornithine | H-Orn(Z)-OH | 3304-51-6 |

| N-delta-Benzyloxycarbonyl-L-ornithine | H-Orn(Cbz)-OH | 3304-51-6 |

| N5-Carbobenzoxy-L-ornithine | L-Orn(Z)-OH | 3304-51-6 |

| N5-Benzyloxycarbonyl-L-ornithine | L-Orn(Cbz)-OH | 3304-51-6 |

| (S)-2-Amino-5-(benzyloxycarbonylamino)pentanoic acid | Nd-Z-L-ornithine | 3304-51-6 |

| N-δ-Z-L-ornithine | Z-L-Orn-OH | 3304-51-6 |

Note: The CAS Number 3304-51-6 is consistently associated with the L-isomer of N-δ-carbobenzoxy-ornithine.[1][2][3]

N-δ-Carbobenzoxy-D-ornithine

The D-isomer is less common but may be used in the synthesis of peptides containing D-amino acids, which can confer resistance to enzymatic degradation.

| Synonym | Abbreviation/Code | CAS Number |

| N-delta-Carbobenzoxy-D-ornithine | H-D-Orn(Z)-OH | Not specified |

| N-delta-Benzyloxycarbonyl-D-ornithine | H-D-Orn(Cbz)-OH | Not specified |

| N5-Carbobenzoxy-D-ornithine | D-Orn(Z)-OH | Not specified |

| N5-Benzyloxycarbonyl-D-ornithine | D-Orn(Cbz)-OH | Not specified |

| (R)-2-Amino-5-(benzyloxycarbonylamino)pentanoic acid | Nd-Z-D-ornithine | Not specified |

| N-δ-Z-D-ornithine | Z-D-Orn-OH | Not specified |

N-δ-Carbobenzoxy-DL-ornithine

The DL-racemic mixture is the specific subject of this guide. While a dedicated CAS number for this specific racemate is not prominently documented, the synonyms can be inferred by applying the "DL" designation to the common names.

| Synonym | Abbreviation/Code | CAS Number |

| N-delta-Carbobenzoxy-DL-ornithine | H-DL-Orn(Z)-OH | Not specified |

| N-delta-Benzyloxycarbonyl-DL-ornithine | H-DL-Orn(Cbz)-OH | Not specified |

| N5-Carbobenzoxy-DL-ornithine | DL-Orn(Z)-OH | Not specified |

| N5-Benzyloxycarbonyl-DL-ornithine | DL-Orn(Cbz)-OH | Not specified |

| (R,S)-2-Amino-5-(benzyloxycarbonylamino)pentanoic acid | Nd-Z-DL-ornithine | Not specified |

| N-δ-Z-DL-ornithine | Z-DL-Orn-OH | Not specified |

Note: The absence of a specific CAS number for N-δ-carbobenzoxy-DL-ornithine in major databases suggests it is infrequently prepared or sold as a racemic mixture. Researchers typically utilize the stereochemically pure L- or D-isomers for specific applications. One related compound, poly-delta-cbz-dl-ornithine, is listed with the CAS number 118578-06-6, but this refers to a polymer and not the monomeric amino acid derivative.[4]

Experimental Protocols

As N-δ-carbobenzoxy-DL-ornithine is a protected amino acid, its primary utility is as a building block in chemical synthesis, most notably in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The experimental protocols would, therefore, pertain to the methodologies in which it is used rather than experiments it is subjected to directly.

A general protocol for the incorporation of a protected amino acid like N-δ-Cbz-L-ornithine into a growing peptide chain during SPPS would involve the following key steps:

-

Deprotection: Removal of the temporary N-α-protecting group (e.g., Fmoc or Boc) from the resin-bound peptide.

-

Activation: Activation of the carboxylic acid group of the incoming protected amino acid (in this case, an N-α-protected version of N-δ-Cbz-ornithine) using a coupling reagent (e.g., HBTU, HATU, DIC).

-

Coupling: Reaction of the activated amino acid with the deprotected N-terminus of the resin-bound peptide to form a new peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence. The N-δ-Cbz group on the ornithine side chain remains intact throughout this process and can be removed during the final cleavage and deprotection step, typically using strong acid or catalytic hydrogenation, depending on the overall protection strategy.

Visualization of Synthetic Workflow

The following diagram illustrates a simplified workflow for the use of a protected amino acid, such as an N-α-protected derivative of N-δ-carbobenzoxy-ornithine, in solid-phase peptide synthesis.

Caption: A generalized workflow for solid-phase peptide synthesis incorporating a protected ornithine derivative.

References

- 1. N-delta-cbz-L-ornithine - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 2. N-delta-cbz-L-ornithine, CasNo.3304-51-6 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 3. 3304-51-6 CAS MSDS (N'-Cbz-L-ornithine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. POLY-DELTA-CBZ-DL-ORNITHINE (118578-06-6) for sale [vulcanchem.com]

An In-depth Technical Guide to Z-DL-ornithine for Researchers, Scientists, and Drug Development Professionals

An essential building block in synthetic chemistry, Z-DL-ornithine serves as a crucial precursor in the development of novel therapeutics and research agents. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and diverse applications.

Z-DL-ornithine, a protected form of the non-proteinogenic amino acid DL-ornithine, possesses the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group makes it a valuable intermediate in peptide synthesis and the creation of complex molecular architectures.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are paramount for the effective utilization of Z-DL-ornithine in research and development. The following tables summarize key quantitative information for this compound.

| Property | Value |

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.3 g/mol [1] |

| Melting Point | Estimated range: 96 - 99 °C (based on similar Nα-Z-Nδ-protected L-ornithine derivatives)[2][3] |

| Solubility | Data not available for Z-DL-ornithine. L-ornithine hydrochloride is soluble in water. |

Spectroscopic Data:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyloxycarbonyl group, the methine proton at the α-carbon, and the methylene protons of the ornithine side chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the benzyloxycarbonyl group, the aromatic carbons, and the aliphatic carbons of the ornithine backbone and side chain. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (from both the carboxylic acid and the urethane), aromatic C-H stretching, and C-O stretching. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

The synthesis of Z-DL-ornithine is a critical process for its application in further chemical transformations. Below is a generalized experimental protocol for its preparation.

Synthesis of Nα-benzyloxycarbonyl-DL-ornithine

This procedure is adapted from established methods for the N-protection of amino acids.

Materials:

-

DL-ornithine hydrochloride

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve DL-ornithine hydrochloride in an aqueous solution of sodium hydroxide.

-

Protection Reaction: Cool the solution in an ice bath and add benzyl chloroformate and a solution of sodium hydroxide simultaneously in portions with vigorous stirring. Maintain the pH of the reaction mixture in the alkaline range.

-

Reaction Monitoring: Allow the reaction to proceed for a specified time at a controlled temperature. Monitor the completion of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Crystallization: Recrystallize the crude product from a suitable solvent system to obtain pure Z-DL-ornithine.

Applications in Research and Drug Development

Z-DL-ornithine's unique structural features make it a versatile tool in several areas of scientific investigation and pharmaceutical development.

Peptide Synthesis

The primary application of Z-DL-ornithine is as a building block in peptide synthesis.[4] The Z-group provides stable protection for the α-amino group, allowing for the selective formation of peptide bonds at the δ-amino group or the carboxyl group. This enables the incorporation of ornithine residues into peptide chains, which can confer unique biological activities and structural properties. The synthesis of such modified peptides is crucial for the development of new therapeutic agents.

The workflow for incorporating Z-DL-ornithine into a peptide sequence via solid-phase peptide synthesis (SPPS) is depicted below.

Caption: General workflow for solid-phase peptide synthesis incorporating Z-DL-ornithine.

Enzyme Inhibition

Ornithine and its analogs are known to be involved in various biological pathways and can act as inhibitors of specific enzymes. For instance, derivatives of ornithine have been investigated as inhibitors of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells. Z-DL-ornithine can serve as a starting material for the synthesis of novel ODC inhibitors, representing a promising avenue for anticancer drug discovery.

Precursor in Drug Synthesis

Z-DL-ornithine is a valuable precursor for the synthesis of more complex molecules with therapeutic potential. The protected amino and carboxylic acid functionalities allow for regioselective modifications, making it an ideal starting point for the construction of diverse chemical scaffolds. For example, it can be utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The importance of ornithine as a precursor for other biologically important molecules like proline has also been established.[5]

The logical relationship for the utility of Z-DL-ornithine as a synthetic precursor is illustrated in the following diagram.

Caption: Logical flow from Z-DL-ornithine to a final bioactive compound.

References

- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The importance of ornithine as a precursor for proline in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to H-DL-Orn(Z)-OH: Structure, Properties, and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound H-DL-Orn(Z)-OH, a protected amino acid derivative crucial in peptide synthesis and drug development. This document details its chemical structure, functional groups, physicochemical properties, and provides a generalized protocol for its use in synthetic applications.

Core Concepts: Structure and Functional Groups

This compound, with the systematic IUPAC name (2RS)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid, is a racemic mixture of the D and L enantiomers of ornithine with its delta-amino group protected by a benzyloxycarbonyl (Z) group.[1] This protecting group is vital in peptide synthesis to prevent unwanted side reactions at the delta-amino position while allowing the alpha-amino group to participate in peptide bond formation.

The key functional groups present in the this compound molecule are:

-

Alpha-Amino Group (-NH₂): A primary amine attached to the alpha-carbon. This is the primary site for peptide bond formation.

-

Carboxylic Acid Group (-COOH): Located at the alpha-carbon, this group is activated during peptide synthesis to form a peptide bond with the amino group of another amino acid.

-

Carbamate Group (-NH-C(=O)-O-CH₂-Ph): This is the benzyloxycarbonyl (Z) protecting group attached to the delta-nitrogen of the ornithine side chain. It is a urethane linkage that is stable under many reaction conditions but can be removed by specific deprotection methods, such as hydrogenolysis.

-

Aromatic Ring (Phenyl Group): Part of the benzyloxycarbonyl protecting group, it influences the molecule's solubility and can be observed in spectroscopic analysis.

The presence of these functional groups dictates the chemical reactivity and physical properties of this compound, making it a versatile building block in the synthesis of complex peptides and peptidomimetics.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

Caption: Chemical structure of this compound with key functional groups highlighted.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and for the overall handling and storage of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [2] |

| Molecular Weight | 266.29 g/mol | [2] |

| CAS Number | 70671-51-1 | [2] |

| Melting Point | 256 °C | |

| Boiling Point (Predicted) | 492.2 ± 45.0 °C | |

| Density (Predicted) | 1.234 ± 0.06 g/cm³ | |

| pKa (Predicted) | 2.51 ± 0.24 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in aqueous base |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized experimental workflow for the incorporation of an this compound residue into a peptide chain using Fmoc-based SPPS.

Generalized Fmoc-SPPS Protocol for this compound Incorporation

Caption: Generalized workflow for the incorporation of this compound into a peptide chain via Fmoc-SPPS.

Detailed Steps:

-

Resin Preparation: The solid support resin, pre-loaded with the first Fmoc-protected amino acid, is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treatment with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Activation: this compound is pre-activated in a separate vessel by reacting it with a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-hydroxybenzotriazole), in the presence of a base, typically N,N-diisopropylethylamine (DIEA), in DMF.

-

Coupling: The activated this compound solution is added to the deprotected resin, and the mixture is agitated to facilitate the coupling reaction.

-

Washing: After the coupling is complete, the resin is washed with DMF and dichloromethane (DCM) to remove unreacted reagents and byproducts.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Z-group Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Z-group (along with other side-chain protecting groups) is removed simultaneously by treatment with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected, and then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a fundamental building block in the field of peptide chemistry. Its unique structure, with a protected delta-amino group and a reactive alpha-amino and carboxyl group, allows for its controlled incorporation into peptide sequences. A thorough understanding of its properties and reactivity is paramount for the successful synthesis of complex and biologically active peptides. This guide provides the core information necessary for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

Solubility Profile of H-DL-Orn(Z)-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of H-DL-Orn(Z)-OH (N-δ-benzyloxycarbonyl-DL-ornithine), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering critical data and methodologies to facilitate its use in the laboratory.

This compound is a protected amino acid derivative where the delta-amino group of ornithine is protected by a benzyloxycarbonyl (Z) group. This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1][2] Understanding its solubility in various solvents is paramount for its effective application in solution-phase peptide synthesis and other chemical reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 70671-51-1 | |

| Molecular Formula | C13H18N2O4 | |

| Molecular Weight | 266.29 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Approximately 256 °C |

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predicted solubility profile can be constructed based on the general characteristics of Z-protected amino acids and the behavior of similar compounds. The presence of the benzyloxycarbonyl (Z) group, a bulky and relatively nonpolar protecting group, significantly influences the solubility profile compared to the unprotected amino acid, ornithine. This protecting group tends to increase solubility in organic solvents while decreasing solubility in aqueous solutions.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. These predictions are based on the general solubility trends of protected amino acids and should be confirmed experimentally for specific applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Sparingly Soluble | The hydrophobic Z-group and the overall non-polar character of the molecule limit solubility in water. Unprotected ornithine, in contrast, is soluble in water. |

| Methanol | Polar Protic | Soluble | The alcohol can solvate both the polar amino acid backbone and the less polar Z-group. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but the increased hydrocarbon chain length may slightly reduce its solvating power for the polar parts of the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is an excellent solvent for many protected amino acids and peptides due to its high polarity and ability to disrupt intermolecular hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including protected amino acids. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The polarity of this compound is likely too high for significant solubility in this nonpolar solvent. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | May provide a balance for solvating both the polar and non-polar regions of the molecule. |

| Acetone | Polar Aprotic | Moderately Soluble | Its polarity allows for some interaction with the amino acid portion, but it may be less effective than DMF or DMSO. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Similar to acetone, it can dissolve polar compounds but may not be as effective as stronger polar aprotic solvents. |

| 0.1 N NaOH | Aqueous Basic Solution | Soluble | The carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally more soluble in aqueous solutions. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in various solvents, based on the widely accepted shake-flask method followed by concentration analysis.[3][4][5][6][7][8]

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMF, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard and sample preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

-

Concentration Analysis (HPLC Method): [4][9][10][11][12]

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Sample Preparation: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Core Principles of Protected Amino Acids in Synthesis

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Protected Amino Acids in Synthesis

The synthesis of peptides and other complex organic molecules relies on the precise and controlled formation of amide bonds. Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an α-amino group and an α-carboxyl group. Many amino acids also have reactive side chains. To prevent unwanted side reactions and ensure the formation of the desired peptide sequence, it is essential to temporarily block these reactive groups. This is achieved through the use of protecting groups, which are reversibly attached to the functional groups to render them inert during the coupling reactions.

A. The Necessity of Protecting Groups

Without the use of protecting groups, the attempted coupling of two different amino acids would result in a complex mixture of products. For instance, the activation of the carboxyl group of one amino acid could lead to its reaction with the amino group of another molecule of the same amino acid, leading to polymerization.[1] Protecting groups ensure that only the desired carboxyl and amino groups react to form the peptide bond.

B. The Concept of Orthogonal Protection

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is built upon the principle of orthogonal protection. This strategy employs multiple classes of protecting groups within the same molecule, each of which can be selectively removed under distinct chemical conditions without affecting the others.[2][3][4] This allows for the stepwise elongation of the peptide chain and the introduction of specific modifications with high precision. A typical orthogonal protection scheme involves:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

-

Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as branching or cyclization, and can be removed without affecting the temporary or permanent protecting groups.

II. Core Protecting Group Strategies

Two primary orthogonal strategies have dominated the field of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.

A. The Fmoc/tBu Strategy

This is currently the most widely used strategy in SPPS. It is characterized by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile protecting groups for the side chains.

-

Nα-Fmoc Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

-

Acid-Labile Side-Chain Protection: The side-chain protecting groups are typically based on the tert-butyl (tBu) group, such as tert-butyl ether (OtBu) for hydroxyl groups and tert-butyl ester (tBu) for carboxyl groups. These groups are stable to the basic conditions used for Fmoc deprotection but are removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5]

B. The Boc/Bzl Strategy

This classical approach relies on graded acid lability for the differential removal of protecting groups.

-

Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group is used for temporary Nα-protection and is removed by treatment with a moderately strong acid, such as TFA.[1]

-

Strong Acid-Labile Side-Chain Protection: The side-chain protecting groups are typically benzyl (Bzl)-based. These groups are stable to the conditions used for Boc deprotection but require a very strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.[6]

C. Comparison of Fmoc/tBu and Boc/Bzl Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |

| Orthogonality | Fully orthogonal | Quasi-orthogonal |

| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins). | Effective for synthesizing long or hydrophobic peptides prone to aggregation. |

| Disadvantages | Aggregation can be an issue for long or hydrophobic sequences. | Harsh final cleavage conditions can degrade sensitive residues; requires specialized equipment. |

III. Key Chemical Processes in Peptide Synthesis

A. Amino Acid Protection

The first step in peptide synthesis is the protection of the α-amino group of the amino acid to be added. This is typically achieved by reacting the amino acid with a reagent that introduces the protecting group.

B. Peptide Coupling

The formation of the peptide bond is facilitated by coupling reagents, which activate the carboxyl group of the incoming protected amino acid, making it susceptible to nucleophilic attack by the free amino group of the growing peptide chain.

-

Role of Coupling Reagents: Coupling reagents convert the carboxyl group into a more reactive species, such as an active ester or an anhydride, which then readily reacts with the amino group to form the peptide bond.[7]

-

Common Coupling Reagents and Their Performance: A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of efficiency, cost, and potential for side reactions like racemization. Common classes include carbodiimides (e.g., DCC, DIC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP).

C. Deprotection

After each coupling step, the temporary Nα-protecting group is removed to expose the amino group for the next coupling reaction. The conditions for deprotection are specific to the protecting group used (e.g., base for Fmoc, acid for Boc).

D. Cleavage from Solid Support

In SPPS, the final step is the cleavage of the completed peptide from the solid support, which is typically accompanied by the removal of the permanent side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid, often in the presence of scavengers to prevent side reactions.

IV. Experimental Protocols

A. Nα-Protection of Amino Acids

This protocol describes the protection of an amino acid with the Boc group using di-tert-butyl dicarbonate ((Boc)₂O).

-

Materials: Amino acid, di-tert-butyl dicarbonate, sodium hydroxide, dioxane, water, ethyl acetate, 1M hydrochloric acid.

-

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing sodium hydroxide.

-

Cool the solution to 0°C and add (Boc)₂O portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Remove the dioxane under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.[1]

-

This protocol details the protection of an amino acid with the Fmoc group using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

-

Materials: Amino acid, Fmoc-OSu, sodium bicarbonate, acetone, water, diethyl ether, 1M hydrochloric acid.

-

Procedure:

-

Dissolve the amino acid in a mixture of acetone and 10% aqueous sodium bicarbonate.

-

Add a solution of Fmoc-OSu in acetone and stir at room temperature overnight.

-

Remove the acetone under reduced pressure.

-

Wash the aqueous solution with diethyl ether.

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the N-Fmoc protected amino acid.

-

B. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical cycle for Fmoc-based SPPS.

-

Materials: Fmoc-protected amino acids, Rink Amide resin, DMF, 20% piperidine in DMF, coupling reagent (e.g., HBTU), N,N-diisopropylethylamine (DIEA), cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

-

Coupling: In a separate vial, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIEA to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Cleavage: After the final coupling and deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

This protocol describes a typical cycle for Boc-based SPPS.

-

Materials: Boc-protected amino acids, Merrifield resin, DCM, 50% TFA in DCM, DIEA, coupling reagent (e.g., HBTU), cleavage cocktail (e.g., HF with anisole scavenger).

-

Procedure:

-

Resin Swelling: Swell the resin in DCM.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. Wash the resin with DCM and isopropanol.

-

Neutralization: Treat the resin with a solution of 10% DIEA in DCM. Wash the resin with DCM.

-

Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent and base.

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using HF with a scavenger.

-

Purification: Purify the crude peptide by RP-HPLC.[6]

-

C. Monitoring Reaction Completion

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.

-

Reagents:

-

Reagent A: Potassium cyanide in pyridine.

-

Reagent B: Ninhydrin in n-butanol.

-

Reagent C: Phenol in n-butanol.

-

-

Procedure:

-

Take a small sample of resin beads (10-15) and wash them thoroughly.

-

Add a few drops of each reagent to the beads in a test tube.

-

Heat the test tube at 100-120°C for 5 minutes.

-

Observation:

-

Blue beads: Positive result (free primary amines present).

-

Yellow/colorless beads: Negative result (no free primary amines).[8]

-

-

RP-HPLC is used to monitor the progress of the synthesis and to assess the purity of the crude and final peptide products.

-

Procedure:

-

A small sample of the peptide-resin is cleaved.

-

The cleaved peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

The sample is injected into an RP-HPLC system with a C18 column.

-

A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA) is used to elute the peptide.

-

The peptide is detected by UV absorbance at 214 nm and 280 nm.[9]

-

D. On-Resin Peptide Cyclization

This protocol describes the on-resin cyclization of a peptide by forming a lactam bridge between the side chains of an acidic (e.g., Asp or Glu) and a basic (e.g., Lys) amino acid.

-

Materials: Peptide-resin with orthogonal protecting groups on the side chains to be cyclized (e.g., Fmoc/tBu for the backbone, and Alloc/Aloc for the side chains), Pd(PPh₃)₄, phenylsilane, coupling reagent (e.g., PyBOP), HOBt, DIEA.

-

Procedure:

-

Synthesize the linear peptide on the resin using standard Fmoc/tBu chemistry.

-

Selectively deprotect the side chains for cyclization (e.g., remove Alloc and Aloc groups using Pd(PPh₃)₄ and phenylsilane).

-

Wash the resin thoroughly.

-

Perform the on-resin cyclization by adding a coupling reagent (e.g., PyBOP/HOBt) and a base (DIEA).

-

After the cyclization is complete, cleave the peptide from the resin and purify by RP-HPLC.[10]

-

V. Data Presentation

A. Table 1: Comparison of Common Peptide Coupling Reagents

| Coupling Reagent | Class | Relative Efficiency | Racemization Potential | Notes |

| DCC/DIC | Carbodiimide | Good | Moderate to High (additive like HOBt or Oxyma reduces it) | Inexpensive; DCC byproduct is insoluble, DIC byproduct is soluble. |

| HBTU/TBTU | Aminium/Uronium | High | Low to Moderate | Widely used, efficient, but can cause guanidinylation of the N-terminus.[11] |

| HATU | Aminium/Uronium | Very High | Very Low | More reactive than HBTU due to the HOAt moiety; less epimerization.[11] |

| PyBOP | Phosphonium | High | Low | Byproducts are less hazardous than those of BOP; rapid coupling.[11] |

| COMU | Aminium/Uronium | Very High | Very Low | Safer alternative to benzotriazole-based reagents; highly efficient.[11][12] |

B. Table 2: Racemization Levels with Various Coupling Reagents

| Coupling Reagent/Method | % D-Isomer (Epimerization) |

| HBTU | 1.5 - 5.0%[2] |

| HATU | 0.5 - 2.0%[2] |

| HCTU | 1.0 - 4.0%[2] |

| PyBOP | 1.0 - 3.5%[2] |

| COMU | < 1.0%[2] |

| DIC/HOBt | 0.5 - 2.5% |

Note: The extent of racemization is highly dependent on the specific amino acid being coupled, the base used, and the reaction conditions.

C. Table 3: Comparative Overview of Fmoc vs. Boc SPPS Strategies

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Crude Purity | Generally high due to milder conditions. | Can be lower for sensitive peptides due to harsh cleavage. |

| Yield | Sequence-dependent, can be affected by aggregation. | Can be advantageous for long or difficult sequences. |

| Side Reactions | Aspartimide formation can be an issue. | Acid-sensitive residues (e.g., Trp, Met) can be problematic. |

| Cost | Reagents are generally more expensive. | Reagents are generally less expensive, but HF apparatus is costly. |

| Safety | Avoids the use of highly toxic HF. | Requires handling of highly corrosive and toxic HF. |

| Automation | Easily automated and monitored by UV. | Automation is more complex. |

VI. Visualization of Workflows and Pathways

A. Diagram 1: General Workflow of Solid-Phase Peptide Synthesis (SPPS)

References

- 1. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Design and syntheses of nonnatural amino acids and their incorporation into somatostatin and RGD analogs [escholarship.org]

- 8. benchchem.com [benchchem.com]

- 9. protocols.io [protocols.io]

- 10. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. pubs.acs.org [pubs.acs.org]

The Enduring Guardian: An In-depth Technical Guide to Z-Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the arsenal of synthetic organic chemistry, has remained an indispensable tool for the protection of amines since its seminal introduction by Max Bergmann and Leonidas Zervas in 1932. Its advent marked a turning point in the art of peptide synthesis, enabling the controlled, stepwise assembly of amino acids. Despite the subsequent development of other widely adopted protecting groups such as Boc and Fmoc, the Z-group's unique stability profile and distinct deprotection pathways ensure its persistent relevance in the intricate landscape of modern organic synthesis and drug development. This guide provides a comprehensive exploration of the Z-protecting group, delving into its core chemical principles, presenting detailed experimental protocols, and offering a quantitative comparison of its application.

Core Principles of the Z-Protecting Group

The primary function of the benzyloxycarbonyl group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[1] This strategy is fundamental in multi-step syntheses, particularly in peptide chemistry, where it prevents undesirable side reactions at the N-terminus during the formation of peptide bonds.[2] Beyond amines, the Z-group can also be employed to protect other nucleophilic functional groups like alcohols and thiols.[1]

A defining characteristic of the Z-group is its remarkable stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic environments.[1] This robustness allows for selective manipulation of other functional groups within a molecule without premature cleavage of the Z-group. Crucially, it can be selectively removed under specific and mild conditions, most notably through catalytic hydrogenation.[1] This attribute forms the foundation of its use in orthogonal protection strategies, where multiple protecting groups with different lability can be selectively removed in any desired sequence. The Z-group is orthogonal to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it a valuable component in the strategic design of complex molecules.[1][3]

Data Presentation: A Quantitative Overview

The efficiency of both the introduction and removal of the Z-protecting group is a critical consideration in synthetic planning. The following tables summarize quantitative data for these transformations under various conditions, providing a basis for comparison and method selection.

Table 1: N-Protection of Amines with Benzyloxycarbonyl Group

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Amino Acid | Benzyl Chloroformate | Na2CO3 / NaHCO3 | Water | 0 - 5, then RT | 2 - 4 h | High |

| Nortropinone Hydrochloride | Benzyl Chloroformate | Diisopropylethylamine (DIPEA) | Dichloromethane (CH2Cl2) | Room Temperature | 30 min | 88 (crude) |

| Aniline | Benzyl Chloroformate | - | PEG-600 | Room Temperature | 30 min | Excellent |

| N-benzylglycine | Benzyl Chloroformate | 4-N NaOH | Water | -5, then RT | 2.5 h | Good |

Table 2: Deprotection of N-Benzyloxycarbonyl (Z) Protected Amines

| Method | Substrate Example | Catalyst/Reagent | Hydrogen Donor | Solvent | Temperature | Time | Yield (%) |

| Catalytic Hydrogenolysis (H2 gas) | Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 mol%) | H2 (1 atm) | H2O (with TPGS-750-M) | Room Temperature | < 2 h | >95 |

| Transfer Hydrogenation | Z-Amino Acids/Peptides | 10% Pd/C | Formic Acid | Methanol | Room Temperature | Minutes | 80-95 |

| Acidolysis | Cbz-protected peptide | 33% HBr in Acetic Acid | - | Acetic Acid | Room Temperature | 20 min - 1 h | Generally High |

| Nucleophilic Cleavage | Cbz-protected amine | 2-Mercaptoethanol | - | N,N-dimethylacetamide (DMAc) | 75 °C | 24 h | - |

Mandatory Visualization: Reaction Mechanisms and Workflows

To visually elucidate the chemical transformations and experimental processes, the following diagrams have been generated using the Graphviz (DOT language).

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving the Z-protecting group.

Protocol 1: N-Protection of an Amino Acid using Benzyl Chloroformate (Schotten-Baumann Conditions)[2]

This protocol describes a widely used method for the N-Cbz protection of amino acids.

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

-

Water

-

Diethyl ether or other suitable organic solvent for washing

-

Dilute Hydrochloric Acid (HCl) for acidification

Procedure:

-

Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[2]

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidification and Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Deprotection of a Z-Protected Amine by Catalytic Hydrogenolysis (H₂ Gas)[4]

This is the most common and generally the mildest method for Z-group removal.

Materials:

-

Z-protected compound

-

10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol%)

-

Methanol (MeOH), Ethanol (EtOH), or other suitable solvent

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Setup: Dissolve the Z-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.

-

Inert Atmosphere: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times.

-

Hydrogenation: Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Filtration: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.

Protocol 3: Deprotection of a Z-Protected Amine by Transfer Hydrogenation[5][6]

This method offers an alternative to using hydrogen gas, employing a hydrogen donor instead.

Materials:

-

Z-protected compound

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (MeOH) or Ethanol (EtOH)

-

Formic acid (HCOOH) or Ammonium formate (HCOONH₄)

Procedure:

-

Setup: Dissolve the Z-protected substrate in methanol or ethanol in a reaction flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution.

-

Hydrogen Donor Addition: To the stirred suspension, add the hydrogen donor (e.g., formic acid or ammonium formate) dropwise at room temperature.

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Filtration: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.

-

Work-up and Isolation: Concentrate the filtrate. If formic acid was used, the product will be the formate salt. To obtain the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction.

Protocol 4: Deprotection of a Z-Protected Amine using Hydrogen Bromide in Acetic Acid[1]

This method is employed when the substrate is incompatible with hydrogenolysis.

Materials:

-

Z-protected compound

-

33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Reaction: Dissolve the Z-protected compound in 33% HBr in acetic acid.

-

Stirring: Stir the mixture at room temperature. The reaction time typically ranges from 20 minutes to a few hours. Monitor the reaction by TLC.

-

Precipitation: Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolation: Isolate the precipitate by filtration or decantation.

-

Washing and Drying: Wash the solid with diethyl ether and dry under vacuum.

Conclusion

The benzyloxycarbonyl protecting group, with its robust stability and versatile deprotection pathways, continues to be a cornerstone of modern organic synthesis.[1] Its orthogonality with other common protecting groups like Boc and Fmoc cements its position in the strategic toolbox for the construction of complex molecules, particularly in the realms of peptide synthesis and drug discovery. A thorough understanding of the quantitative aspects of its application and the nuances of the associated experimental protocols, as detailed in this guide, is paramount for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.

References

Safeguarding Research: A Technical Guide to the Safe Handling of H-DL-Orn(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for H-DL-Orn(Z)-OH, a key reagent in peptide synthesis and broader biochemical research. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this compound. This document synthesizes available safety data, outlines personal protective measures, and provides emergency procedures.

Section 1: Chemical and Physical Properties

This compound, also known as N-delta-carbobenzyloxy-DL-ornithine, is a protected amino acid derivative. A clear understanding of its physical and chemical properties is the foundation of safe handling.

| Property | Value | Source |

| CAS Number | 70671-51-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2][3][4][5][6] |

| Molecular Weight | 266.29 g/mol | [1][3][4][5][6][7][8] |

| Appearance | White solid/powder | [9] |

| Melting Point | >220°C[4], 256°C[5] | |

| Boiling Point | 492.2 ± 45.0 °C (Predicted) | [4][5] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | No information available | [9] |

| Storage Temperature | Room temperature, sealed, dry[5]; -20°C[4][8] |

Section 2: Hazard Identification and Toxicological Information

| Hazard Statement | Classification | Source |

| Acute Toxicity (Oral) | Harmful if swallowed | [4] |

| Acute Toxicity (Dermal) | Harmful in contact with skin | [4] |

| Acute Toxicity (Inhalation) | Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | May cause skin irritation | [4] |

| Eye Damage/Irritation | May cause eye irritation | [4] |

Toxicological Data: No specific quantitative toxicological data (e.g., LD50, LC50) is currently available.[4] Researchers should handle this compound with the care afforded to all potentially hazardous chemicals.

Section 3: Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are paramount to minimizing exposure and ensuring the stability of this compound.

| Precaution | Description | Source |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[4] | |

| Storage | Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed.[9] Recommended storage conditions vary from room temperature to -20°C; consult the supplier's specific recommendations.[4][5][8] | |

| Incompatible Materials | Strong oxidizing agents.[4][9] | |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4][9] |

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.[10]

| PPE Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] | |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[9] | |

| Respiratory Protection | If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[4][11] |

Section 4: First Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[4][12] | |

| Skin Contact | Immediately flush the contaminated skin with large amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][12][13] | |

| Eye Contact | Immediately wash eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Seek medical attention immediately.[4][12][13] | |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][9] |

Fire-Fighting Measures

| Extinguishing Media | Unsuitable Extinguishing Media | Specific Hazards | Protective Equipment |

| Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][9] | Water jet.[14] | May produce hazardous combustion products such as carbon monoxide and nitrogen oxides.[4][9] | Wear a self-contained breathing apparatus and full protective gear.[4][9] |

Section 5: Experimental Protocols and Workflows

While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this safety guide, the following diagrams illustrate standardized laboratory workflows for handling and risk assessment of chemical compounds.

References

- 1. This compound | 70671-51-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. H-DL-Orn (Z)-OH | 70671-51-1 | FO107930 | Biosynth [biosynth.com]

- 4. H-Orn(Z)-OH | CAS#:3304-51-6 | Chemsrc [chemsrc.com]

- 5. This compound [myskinrecipes.com]

- 6. H-Orn(Z)-OH | C13H18N2O4 | CID 7009570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. L-Orn(Z)-OH | TRC-O671015-10G | LGC Standards [lgcstandards.com]

- 9. fishersci.com [fishersci.com]

- 10. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 11. NIOSH Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 14. carlroth.com [carlroth.com]

Safeguarding the Integrity of Z-Protected Ornithine: A Technical Guide to Storage and Stability

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the optimal storage conditions and stability of Z-protected ornithine (Nδ-Z-L-ornithine). This pivotal amino acid derivative, crucial in peptide synthesis and pharmaceutical research, requires precise handling to maintain its purity and efficacy. This whitepaper provides an in-depth analysis of storage parameters, potential degradation pathways, and methodologies for stability assessment.

Z-protected ornithine, a cornerstone in the synthesis of complex peptides and therapeutic agents, is susceptible to degradation if not stored under appropriate conditions. Factors such as temperature, humidity, and light can significantly impact its stability, leading to the formation of impurities that can compromise experimental outcomes and the safety of final products. This guide offers a scientific framework for its preservation.

Recommended Storage Conditions

To ensure the long-term integrity of Z-protected ornithine, it is imperative to adhere to stringent storage protocols. The following conditions are recommended based on best practices for protected amino acids.[1][2]

Table 1: Recommended Storage Conditions for Z-Protected Ornithine

| Form | Condition | Temperature | Duration | Additional Precautions |

| Solid (Lyophilized) | Long-Term | -20°C or lower (-80°C is optimal) | Up to several years | Store in a tightly sealed, opaque container in a desiccator to protect from moisture and light. Purge with inert gas (e.g., argon or nitrogen) for sensitive applications. |